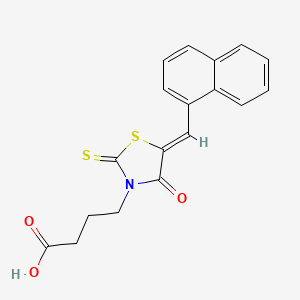

4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

This compound (CAS: 301688-74-4) is a thiazolidinone derivative featuring a naphthalene-1-ylmethylene group at the 5-position and a butanoic acid chain at the 3-position of the heterocyclic core. The 4-oxo-2-thioxothiazolidin-3-yl scaffold is a common pharmacophore in medicinal chemistry, known for its antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

4-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYDPSCPARBVHD-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves multiple steps. One common method includes the condensation of naphthaldehyde with thiazolidinone derivatives under reflux conditions. The reaction is usually carried out in an ethanol solvent with the presence of a base such as sodium ethoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated thiazolidinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a thiazolidinone core, which is known for its biological activity. The structure includes a naphthalene moiety, contributing to its unique properties and interactions in biological systems.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that derivatives of thiazolidinones exhibit anticancer properties. The thiazolidinone scaffold has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid in targeting specific cancer types is an ongoing area of investigation .

2. Neuroprotective Effects:

Studies have suggested that compounds similar to this thiazolidinone can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. For instance, the compound's ability to inhibit acetylcholinesterase has been explored as a therapeutic target for enhancing cognitive function .

3. Antimicrobial Properties:

Thiazolidinone derivatives have shown promising antimicrobial activity against various pathogens. The naphthalene component may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes . This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.

Material Science Applications

1. Organic Electronics:

The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable films can be exploited in developing efficient electronic devices .

2. Photovoltaic Devices:

Research into the use of this compound in photovoltaic materials has shown that its electronic properties can enhance charge transport and light absorption efficiency in solar cells. This application is crucial for advancing renewable energy technologies .

Biological Studies

1. Enzyme Inhibition Studies:

The compound's structural features allow it to interact with various enzymes, making it a candidate for studying enzyme inhibition mechanisms. Its potential to act as an inhibitor for specific enzymes involved in metabolic pathways provides a framework for further biochemical research .

2. Drug Delivery Systems:

Due to its chemical stability and compatibility with biological systems, this compound can be explored as a component in drug delivery systems. Its ability to encapsulate drugs may enhance bioavailability and targeted delivery .

Case Study 1: Anticancer Research

A study focused on synthesizing various thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction mediated by reactive oxygen species (ROS) generation.

Case Study 2: Neuroprotective Mechanism

In a neuroprotective study, researchers evaluated the effects of thiazolidinone derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting potential therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the aromatic substituents at the 5-position and the carboxylic acid chain at the 3-position. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₁₈H₁₅NO₃S₂. †Estimated from similar compounds in .

Physicochemical Properties

- Solubility: The butanoic acid chain improves water solubility compared to shorter-chain analogs (e.g., 3a in ). However, the naphthalene group likely reduces aqueous solubility relative to phenyl or chlorophenyl derivatives.

- Thermal Stability : Melting points for simpler analogs range from 86–199°C (), but the target compound’s melting point is unreported. Higher aromaticity in naphthalene may increase thermal stability.

Commercial and Research Status

The target compound is listed as "typically in stock" (), suggesting robust synthetic protocols. In contrast, analogs like (Z)-4-(5-(2-methoxybenzylidene)-...

Biological Activity

4-(5-(Naphthalen-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as WAY-300507, is a synthetic compound characterized by its unique structural features, including a naphthalene ring and a thiazolidinone moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

- IUPAC Name : 4-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

- Molecular Formula : C₁₈H₁₅NO₃S₂

- Molecular Weight : 357.45 g/mol

- CAS Number : 301688-74-4

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of pro-inflammatory mediators, the compound exhibits anti-inflammatory properties. Additionally, its interaction with beta-catenin suggests potential implications in cancer therapy by affecting Wnt signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

In preclinical models, this compound has been effective in reducing inflammation markers. Its anti-inflammatory effects are likely mediated through the inhibition of COX enzymes and modulation of cytokine production.

Anticancer Potential

Research indicates that WAY-300507 may induce apoptosis in cancer cells and inhibit tumor growth. Its ability to modulate beta-catenin signaling is particularly relevant in colorectal cancer treatment.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinone compounds, including WAY-300507, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In a model of acute inflammation, WAY-300507 reduced paw edema significantly compared to control groups, indicating strong anti-inflammatory properties .

- Cancer Research : A recent study highlighted the compound's potential as a beta-catenin modulator, showing that it inhibited cell proliferation in colorectal cancer cell lines .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.